2,2-Bis(3-formyl-4-hydroxyphenyl)propane
Description
2,2-Bis(3-formyl-4-hydroxyphenyl)propane is a bisphenol derivative featuring two hydroxyphenyl groups substituted with formyl (–CHO) groups at the 3-position and hydroxyl (–OH) groups at the 4-position of each aromatic ring. This structure confers unique reactivity, particularly in polymer chemistry and pharmaceutical synthesis, due to the electron-withdrawing formyl and hydrogen-bonding hydroxyl groups.
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31g/mol |
IUPAC Name |
5-[2-(3-formyl-4-hydroxyphenyl)propan-2-yl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C17H16O4/c1-17(2,13-3-5-15(20)11(7-13)9-18)14-4-6-16(21)12(8-14)10-19/h3-10,20-21H,1-2H3 |
InChI Key |
NDPHRUYQTSIYDL-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=C(C=C1)O)C=O)C2=CC(=C(C=C2)O)C=O |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)C=O)C2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on bisphenol derivatives significantly influence their physical and chemical behavior:
- 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A, BPA): Substituents: 4-hydroxyphenyl groups. Molecular Formula: C₁₅H₁₆O₂. Properties: High solubility in polar solvents due to hydroxyl groups; melting point ~158°C. BPA exhibits estrogenic activity at doses above 200 mg/kg, with rapid absorption and prolonged fetal retention .
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Substituents: 3-amino-4-hydroxyphenyl groups; hexafluoropropane backbone. Molecular Formula: C₁₅H₁₂F₆N₂O₂. Properties: Fluorine atoms enhance thermal stability and electron-withdrawing effects. The amino group increases reactivity in polyimide synthesis .
- 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane: Substituents: 4-maleimidophenoxy groups. Molecular Formula: C₃₅H₂₆N₂O₆. Properties: Maleimide groups enable crosslinking in polymers; melting point 165°C .
Comparison with Target Compound: The formyl groups in 2,2-Bis(3-formyl-4-hydroxyphenyl)propane likely increase electrophilicity compared to BPA, facilitating condensation reactions.
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